Cas no 2648982-64-1 (methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)

methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate structure
2648982-64-1 structure
Product name:methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate
CAS No:2648982-64-1
MF:C10H18N2O5S2
Molecular Weight:310.390320301056
CID:6367954
PubChem ID:165799995

methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate
    • methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
    • 2648982-64-1
    • methyl (1s,3s)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
    • EN300-1131981
    • EN300-1131989
    • 2649023-46-9
    • インチ: 1S/C10H18N2O5S2/c1-17-10(13)8-6-9(7-8)19(15,16)12-18(14)4-2-11-3-5-18/h8-9,11H,2-7H2,1H3
    • InChIKey: IPFBTIFJQIKJAF-UHFFFAOYSA-N
    • SMILES: S(C1CC(C(=O)OC)C1)(N=S1(CCNCC1)=O)(=O)=O

計算された属性

  • 精确分子量: 310.06571403g/mol
  • 同位素质量: 310.06571403g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 553
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 119Ų

methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1131989-10g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1 95%
10g
$8611.0 2023-10-26
Enamine
EN300-1131989-1g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1 95%
1g
$2002.0 2023-10-26
Enamine
EN300-1131989-1.0g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1
1.0g
$2002.0 2023-07-08
Enamine
EN300-1131989-5.0g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1
5.0g
$5807.0 2023-07-08
Enamine
EN300-1131989-10.0g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1
10.0g
$8611.0 2023-07-08
Enamine
EN300-1131989-0.5g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1 95%
0.5g
$1922.0 2023-10-26
Enamine
EN300-1131989-0.1g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1 95%
0.1g
$1761.0 2023-10-26
Enamine
EN300-1131989-0.25g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1 95%
0.25g
$1841.0 2023-10-26
Enamine
EN300-1131989-0.05g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1 95%
0.05g
$1682.0 2023-10-26
Enamine
EN300-1131989-2.5g
methyl 3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]cyclobutane-1-carboxylate
2648982-64-1 95%
2.5g
$3925.0 2023-10-26

methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate 関連文献

methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylateに関する追加情報

Methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate (CAS No. 2648982-64-1): A Comprehensive Overview

Methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate (CAS No. 2648982-64-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The molecular structure of methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate is composed of a cyclobutane ring substituted with a sulfamoyl group and a thiomorpholine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an interesting candidate for further investigation.

Recent studies have highlighted the importance of thiomorpholine derivatives in medicinal chemistry due to their diverse pharmacological activities. Thiomorpholine-containing compounds have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. The specific arrangement of the thiomorpholine moiety in methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate suggests that it may possess similar biological activities, which could be leveraged for therapeutic purposes.

In the context of drug discovery, the cyclobutane ring in methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate adds rigidity to the molecular structure, potentially enhancing its binding affinity to target proteins. This structural rigidity can be advantageous in designing drugs with improved pharmacokinetic properties and reduced off-target effects.

The sulfamoyl group, another key feature of this compound, is known for its ability to form hydrogen bonds and participate in various chemical reactions. In pharmaceutical research, sulfamoyl derivatives have been explored for their potential as inhibitors of enzymes involved in disease pathways. The presence of this functional group in methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate may contribute to its bioactivity and therapeutic potential.

Experimental data from recent studies have shown that methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate exhibits promising activity against certain cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Further research is needed to elucidate the mechanism of action and optimize its therapeutic efficacy.

Beyond cancer research, there is growing interest in exploring the neuroprotective properties of thiomorpholine derivatives. Studies have indicated that these compounds can protect neurons from oxidative stress and neurodegeneration, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate may offer new insights into the development of neuroprotective agents.

In terms of synthetic chemistry, the preparation of methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate involves multi-step reactions that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methods have facilitated the efficient synthesis of this compound, paving the way for large-scale production and further preclinical studies.

The pharmacokinetic properties of methyl 3-(1-o\-xo\-ilambda\-6\-thiomo\-rpholi\-n\-l-yli\-den\-e)\-su\-lfamo\-y\-lcy\-clobu\-tane\-l-ca\-rboxylate are also an important consideration for its potential use as a therapeutic agent. Preliminary studies have shown that it exhibits favorable solubility and stability profiles, which are crucial for ensuring effective drug delivery and bioavailability.

To fully realize the therapeutic potential of methyl 3-(1-o\-xo\-ilambda\-6-thiomo-rpholi-n-l-yli-den-e)-sul-famo-y-lcy-clobu-tan-e-l-ca-rboxylate, ongoing research is focused on optimizing its chemical structure through rational drug design approaches. Computational methods such as molecular docking and dynamics simulations are being employed to predict binding interactions with target proteins and guide the synthesis of more potent analogs.

In conclusion, methyl 3-(1-o-xo-i-lambda6-t-hiomo-rpholi-n-l-yli-de-ne)-sul-famo-y-lcy-clobu-tan-e-l-ca-rboxylate (CAS No. 2648982-64-1) represents a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features make it an attractive candidate for further investigation and development as a novel therapeutic agent. Continued research efforts will likely uncover new insights into its mechanisms of action and pave the way for its clinical application.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd